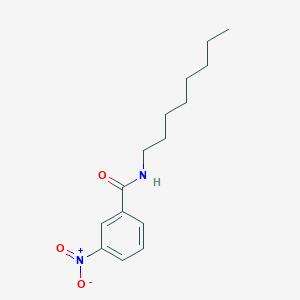

3-nitro-N-octylbenzamide

Beschreibung

3-Nitro-N-octylbenzamide is a synthetic benzamide derivative characterized by a nitro group (-NO₂) at the meta position of the benzoyl ring and an octyl chain (-C₈H₁₇) attached to the amide nitrogen. Benzamides are widely studied for their applications in medicinal chemistry, catalysis, and material science due to their tunable electronic and steric properties.

Eigenschaften

Molekularformel |

C15H22N2O3 |

|---|---|

Molekulargewicht |

278.35 g/mol |

IUPAC-Name |

3-nitro-N-octylbenzamide |

InChI |

InChI=1S/C15H22N2O3/c1-2-3-4-5-6-7-11-16-15(18)13-9-8-10-14(12-13)17(19)20/h8-10,12H,2-7,11H2,1H3,(H,16,18) |

InChI-Schlüssel |

SLYCKKOJZHQCPP-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-N-octylbenzamide typically involves the nitration of N-octylbenzamide. The process begins with the preparation of N-octylbenzamide by reacting octylamine with benzoyl chloride in the presence of a base such as pyridine. The resulting N-octylbenzamide is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the meta position of the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Reaktionstypen: 3-Nitro-N-Octylbenzamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators oder Eisenpulver unter sauren Bedingungen zu einer Aminogruppe reduziert werden.

Substitution: Die Nitrogruppe kann an nucleophilen aromatischen Substitutionsreaktionen teilnehmen, bei denen sie durch andere Nucleophile wie Amine oder Thiole ersetzt wird.

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, obwohl diese aufgrund der Stabilität der Nitrogruppe weniger häufig sind.

Häufige Reagenzien und Bedingungen:

Reduktion: Wasserstoffgas mit Palladium auf Kohle oder Eisenpulver in Salzsäure.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Hauptprodukte, die gebildet werden:

Reduktion: 3-Amino-N-Octylbenzamid.

Substitution: Verschiedene substituierte Benzamide, abhängig vom verwendeten Nucleophil.

Oxidation: Die Produkte hängen vom jeweiligen Oxidationsmittel und den Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

3-Nitro-N-Octylbenzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer bei der Synthese komplexerer organischer Moleküle eingesetzt. Seine Nitrogruppe kann in verschiedene funktionelle Gruppen umgewandelt werden, wodurch es zu einem vielseitigen Zwischenprodukt wird.

Biologie: Wird wegen seiner möglichen biologischen Aktivität untersucht. Verbindungen mit Nitrogruppen werden häufig auf ihre antimikrobielle und antikanzerogene Wirkung untersucht.

Industrie: Wird bei der Entwicklung von Spezialchemikalien und Materialien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 3-Nitro-N-Octylbenzamid hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann die Nitrogruppe einer Bioreduktion unterliegen, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren. Diese Wechselwirkungen können zu verschiedenen biologischen Effekten führen, wie z. B. Hemmung der Enzymaktivität oder Störung zellulärer Prozesse. Die Octylkette verstärkt die Lipophilie der Verbindung und erleichtert so die Wechselwirkung mit Lipidmembranen, wodurch möglicherweise membranassoziierte Proteine und Signalwege beeinflusst werden.

Ähnliche Verbindungen:

N-Octylbenzamid: Fehlt die Nitrogruppe, wodurch es in bestimmten chemischen Reaktionen weniger reaktiv ist.

3-Nitrobenzamid: Fehlt die Octylkette, was sich auf seine Löslichkeit und Wechselwirkung mit biologischen Membranen auswirkt.

4-Chlor-3-nitro-N-Octylbenzamid: Ähnliche Struktur mit einem Chlorsubstituenten, der seine Reaktivität und biologische Aktivität verändern kann.

Einzigartigkeit: 3-Nitro-N-Octylbenzamid ist aufgrund der Kombination der Nitrogruppe und der Octylkette einzigartig. Diese Kombination bietet ein Gleichgewicht zwischen Reaktivität und Lipophilie, wodurch es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie wird.

Wirkmechanismus

The mechanism of action of 3-nitro-N-octylbenzamide depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The octyl chain enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting membrane-associated proteins and pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 3-nitro-N-octylbenzamide, highlighting differences in substituents, molecular properties, and applications:

Electronic and Steric Effects

- Alkyl Chain Impact : The octyl group in this compound introduces significant hydrophobicity compared to shorter chains (e.g., methyl in N-(3-methylphenyl)-3-nitrobenzamide), which may influence solubility and biological activity .

Biologische Aktivität

3-Nitro-N-octylbenzamide is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. Nitro compounds, including nitrobenzamides, have been studied for their potential therapeutic effects, including anti-inflammatory, antitumor, and antimicrobial properties. This article reviews the biological activity of this compound, supported by various research findings and case studies.

This compound is characterized by the presence of a nitro group attached to an octylbenzamide structure. Its chemical formula is with a molecular weight of approximately 276.34 g/mol. The nitro group is known to influence the compound's reactivity and biological interactions.

1. Anti-Inflammatory Activity

Research indicates that nitro-substituted benzamides can effectively inhibit inducible nitric oxide synthase (iNOS), which is a key enzyme in inflammatory processes. Studies have shown that this compound exhibits significant inhibition of iNOS and reduces levels of pro-inflammatory cytokines such as COX-2, IL-1β, and TNF-α. This suggests its potential as an anti-inflammatory agent in treating conditions associated with chronic inflammation, such as obesity and diabetes .

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | iNOS Inhibition | Reduces NO production |

| Nitro Fatty Acids | Cytoprotective | Modulates cellular signaling |

2. Antitumor Activity

The compound has also been investigated for its antitumor properties. Nitro compounds can act as hypoxia-activated prodrugs, selectively targeting cancer cells in low-oxygen environments. Research has shown that derivatives of nitrobenzamides can inhibit tumor growth by inducing apoptosis in cancer cells . The mechanism involves the activation of pathways that lead to cell cycle arrest and apoptosis.

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been observed to disrupt bacterial cell membranes, which could be attributed to its structural characteristics that allow interaction with microbial targets . Further studies are needed to elucidate the specific mechanisms involved.

Case Study 1: Anti-Inflammatory Effects

A study conducted on a series of nitro-substituted benzamides demonstrated that compounds similar to this compound significantly reduced inflammatory markers in vitro. The study utilized human cell lines exposed to inflammatory stimuli, showing a marked decrease in cytokine release upon treatment with the compound .

Case Study 2: Antitumor Efficacy

In vivo studies using animal models have indicated that this compound can inhibit tumor growth when administered at specific dosages. Tumor-bearing mice treated with the compound showed a reduction in tumor size compared to controls, suggesting its potential as an adjunct therapy in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.